Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate is a chemical compound with a complex structure, characterized by the presence of an ethyl ester, a glycine derivative, and a cycloheptyl group substituted with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate typically involves the reaction of glycine with ethyl chloroformate in the presence of a base, followed by the introduction of the 1-(isopropyl)cycloheptyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate can be compared with other similar compounds, such as:
Ethyl N-[[1-(methyl)cycloheptyl]carbonyl]glycinate: Differing by the substitution of an isopropyl group with a methyl group.
Ethyl N-[[1-(isopropyl)cyclohexyl]carbonyl]glycinate: Differing by the cycloheptyl group being replaced with a cyclohexyl group.
Eigenschaften
CAS-Nummer |
56471-39-7 |
---|---|
Molekularformel |
C15H27NO3 |
Molekulargewicht |
269.38 g/mol |
IUPAC-Name |
propyl N-(1-propan-2-ylcycloheptanecarbonyl)carbamate |
InChI |
InChI=1S/C15H27NO3/c1-4-11-19-14(18)16-13(17)15(12(2)3)9-7-5-6-8-10-15/h12H,4-11H2,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
JEXZWBPMWANTAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)NC(=O)C1(CCCCCC1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.